molecular formula C11H14F3NO B100881 Fludorex CAS No. 15221-81-5

Fludorex

Cat. No. B100881
CAS RN: 15221-81-5
M. Wt: 233.23 g/mol
InChI Key: CXLOIJUDIPVKOU-UHFFFAOYSA-N
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Description

Fludorex is a stimulant anorexic agent of the phenethylamine chemical class . It is also known as an antiemetic .


Molecular Structure Analysis

The molecular formula of Fludorex is C11H14F3NO . Its average mass is 233.230 Da and its monoisotopic mass is 233.102753 Da .

Scientific Research Applications

1. Fluorimetry in Synthetic Polymer Studies

Fludorex has applications in the field of fluorimetry, particularly in the study of synthetic polymers. Fluorimetry, a potent research tool in biological macromolecules, has valuable applications in synthetic polymer investigations. These techniques reveal the microscopically heterogeneous distribution of species in polymer systems, especially pronounced in solutions of polyelectrolytes. They also enable the study of conformational mobility of flexible chains, diffusion-controlled intermolecular reactions of macromolecular reagents, glass transition phenomena, and polymer compatibility (Morawetz, 1979).

2. Fluorimetry in Medical and Clinical Research

Fluorimetry, using Fludorex, has been increasingly applied in clinical biochemistry and pathology. The technique offers high sensitivity and is beneficial for measuring concentrations as low as 10-8 to 10-10 g./ml. This sensitivity is crucial for research in medicine and biochemistry, where highly sensitive analytical techniques are frequently needed. The use of fluorescence in analysis is still developing, and improvements in instrumentation are expected to enhance its sensitivity and accuracy further (Williams & Bridges, 1964).

3. Application in Membrane Studies

The application of Fludorex in fluorescence has been instrumental in membrane studies. Fluorescence, particularly when combined with Fludorex, has been used to provide structural information at microscopic or molecular levels in biological membranes. This method has become widespread, paralleling the development of a theoretical basis for fluorescence data interpretation and the synthesis of a large number of fluorescent probes (Azzi, 1975).

4. Interaction with DNA for Cancer Treatment

Fludorex has been studied for its interaction with DNA in cancer treatment. Electrochemical studies and spectroscopic investigations on the interaction of Fludorex with DNA have been conducted, focusing on its potential as a chemotherapeutic drug. These studies are crucial for understanding how Fludorex functions by interfering with DNA in fast-growing cells to prevent them from reproducing (Temerk & Ibrahim, 2015).

Future Directions

The exact mechanism of action of Fludorex is still poorly understood, but future research may provide further insight into how it works . As with any drug, ongoing research and clinical trials are necessary to fully understand its efficacy, safety, and potential side effects.

properties

IUPAC Name

2-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-15-7-10(16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLOIJUDIPVKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864565
Record name 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fludorex

CAS RN

15221-81-5
Record name Fludorex
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15221-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludorex [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015221815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUDOREX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/346FQP00BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
H González-Díaz, D Viña, L Santana… - Bioorganic & medicinal …, 2006 - Elsevier
A Markov model based QSAR is introduced for the rational selection of anticancer compounds. The model discriminates 90.3% of 226 structurally heterogeneous anticancer/non-…
Number of citations: 39 www.sciencedirect.com
R Dugal, R Massé, G Sanchez… - Journal of Analytical …, 1980 - academic.oup.com
This paper presents the methodological aspects of a computerized system for the gas-chromatographic screening and primary identification of central nervous system stimulants and …
Number of citations: 32 academic.oup.com
LA MITSCHER - 1984 - ds.amu.edu.et
The reception accorded" Organic Chemistry of Drug Synthesis11 seems to us to indicate widespread interest in the organic chemistry involved in the search for new pharmaceutical …
Number of citations: 2 ds.amu.edu.et
CAS Number, E InfoCard - Metabolism - cloudflare-ipfs.com
Pseudoephedrine is a sympathomimetic amine. Its principal mechanism of action relies on its direct action on the adrenergic receptor system.[8][9] The vasoconstriction that …
Number of citations: 1 cloudflare-ipfs.com
OMAH FAVORITE - forum.cheatengine.org
The levorotary form, called levomethamphetamine, is an over-the-counter drug used in inhalers for nasal decongestion. Levomethamphetamine does not possess any significant central …
Number of citations: 0 forum.cheatengine.org
H ISBELL, TL CHRUSCIEL - ncbi.nlm.nih.gov
The mention of specific companies or of certain manufacturers' products does not imply that they are endorsed or recommended by the World Health Organization in preference to …
Number of citations: 2 www.ncbi.nlm.nih.gov
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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